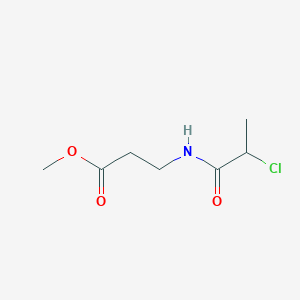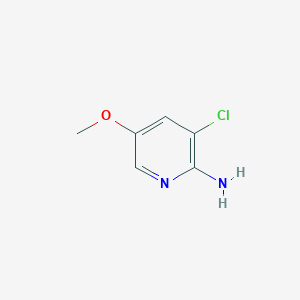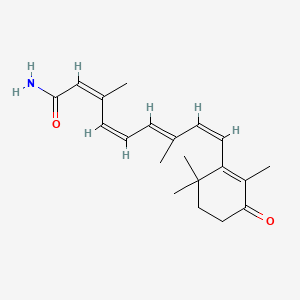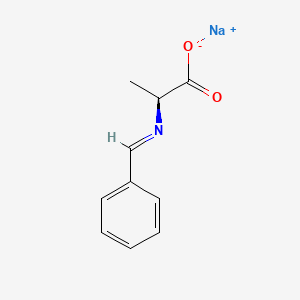![molecular formula C8H16ClFN2O B13449939 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is a synthetic organic compound with the molecular formula C8H15FN2O·HCl. It is characterized by the presence of a fluorinated azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group is introduced via reductive amination reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Industrial Applications: The compound’s reactivity and stability are explored for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated azetidine ring can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated azetidines and aminomethyl derivatives. Compared to these compounds, 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-methylpropan-1-one moiety.
Similar Compounds
- 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-chloroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-bromoazetidin-1-yl]-2-methylpropan-1-one .
Eigenschaften
Molekularformel |
C8H16ClFN2O |
|---|---|
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15FN2O.ClH/c1-6(2)7(12)11-4-8(9,3-10)5-11;/h6H,3-5,10H2,1-2H3;1H |
InChI-Schlüssel |
NFWVPCZWBSBQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CC(C1)(CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)






![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)

